molecular formula C10H9BrN2O2 B2637103 6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 1770-36-1

6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B2637103
CAS No.: 1770-36-1
M. Wt: 269.098
InChI Key: JKFMIMJEBVNKOA-UHFFFAOYSA-N
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Description

6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is a chemical compound belonging to the quinoxaline family It is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 1st and 4th positions on the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione typically involves the bromination of 1,4-dimethylquinoxaline-2,3-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 6th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinoxaline ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like 6-azido-1,4-dimethylquinoxaline-2,3-dione or 6-thiocyanato-1,4-dimethylquinoxaline-2,3-dione.

    Oxidation Products: Oxidized derivatives of the quinoxaline ring.

    Reduction Products: Reduced forms of the quinoxaline ring.

Scientific Research Applications

6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. As a potential DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for conditions like schizophrenia and chronic pain .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylquinoxaline-2,3-dione: Lacks the bromine atom at the 6th position.

    6-Chloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione: Contains a chlorine atom instead of bromine.

    6-Fluoro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione: Contains a fluorine atom instead of bromine.

Uniqueness

6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-bromo-1,4-dimethylquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-12-7-4-3-6(11)5-8(7)13(2)10(15)9(12)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFMIMJEBVNKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N(C(=O)C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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